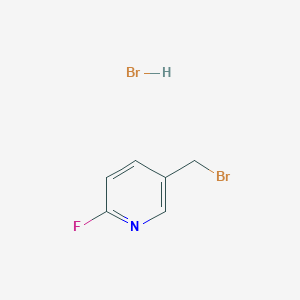

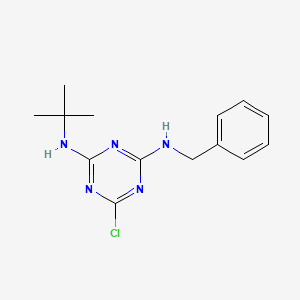

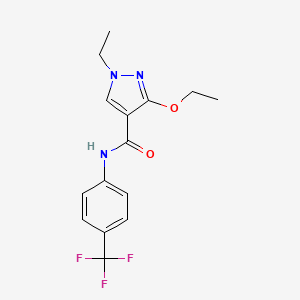

![molecular formula C28H27N5O3 B2362907 4-benzyl-N-isopropyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105231-13-7](/img/structure/B2362907.png)

4-benzyl-N-isopropyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, an isopropyl group, a methylbenzyl group, and a triazoloquinazoline ring. These types of compounds are often found in pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The triazoloquinazoline ring is a common feature in many biologically active compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Reactions at the benzylic position are common in synthesis problems .Scientific Research Applications

Synthetic Approaches and Chemical Reactions

One study describes the synthetic approach to triazoloquinazoline derivatives, highlighting the potential for these compounds to serve as scaffolds in medicinal chemistry. For instance, the reaction of anthranilamide with isocyanates leading to the formation of dihydro-oxazoloquinazolinones and dihydro-oxazinoquinazolinones provides a basis for further functionalization and exploration of biological activity (Chern et al., 1988).

Biological Activities

Several studies investigate the biological activities of triazoloquinazoline derivatives, suggesting their potential in drug development. For instance, compounds featuring a triazoloquinazoline moiety have been evaluated for their antimicrobial properties, indicating that structural modifications on this scaffold could lead to potent antibacterial and antifungal agents (Zeydi et al., 2017). Similarly, another study focused on the synthesis and analgesic activity of new pyrazoles and triazoles bearing a quinazoline moiety, highlighting the analgesic potential of these compounds (Saad et al., 2011).

Mechanistic Insights and Chemical Properties

The exploration of nucleophilic reactions of certain quinazoline derivatives offers mechanistic insights that could inform the development of novel synthetic methodologies or the discovery of new biological activities. For example, the study by Hamby and Bauer (1987) discusses the reactivity of 3-benzenesulfonyloxyalloxazine and its analogs with various nucleophiles, which could be relevant to understanding the chemical behavior of similar triazoloquinazoline derivatives (Hamby & Bauer, 1987).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4-benzyl-2-[(2-methylphenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N5O3/c1-18(2)29-25(34)21-13-14-23-24(15-21)33-27(31(26(23)35)16-20-10-5-4-6-11-20)30-32(28(33)36)17-22-12-8-7-9-19(22)3/h4-15,18H,16-17H2,1-3H3,(H,29,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSXRQDLOXNLKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N(C3=N2)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

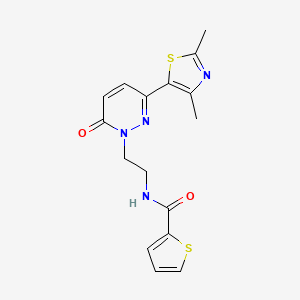

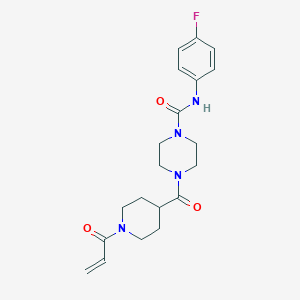

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362829.png)

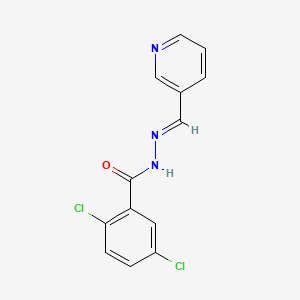

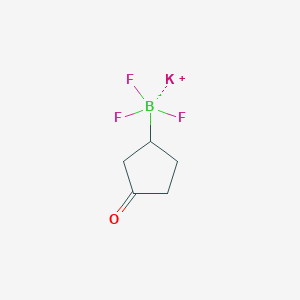

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2362833.png)

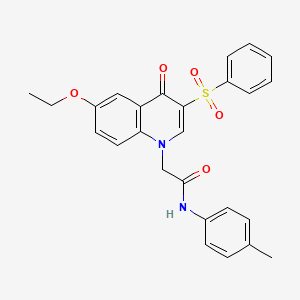

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2362837.png)

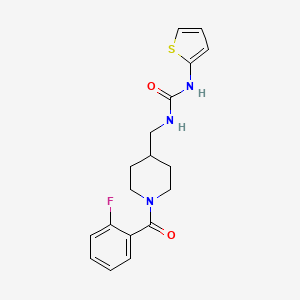

![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-(4-methylsulfanylphenyl)propan-1-one](/img/structure/B2362844.png)